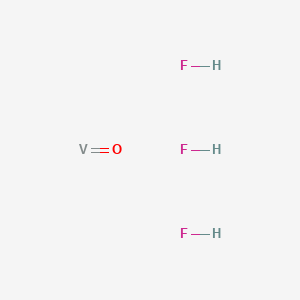
Vanadium(V) oxytrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxidanylidenevanadium trihydrofluoride typically involves the reaction of vanadium pentoxide (V2O5) with hydrofluoric acid (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often made of materials such as Teflon or other fluoropolymer-lined vessels, to prevent corrosion. The reaction conditions include maintaining a temperature range of 0°C to 50°C and ensuring an excess of hydrofluoric acid to drive the reaction to completion .
Industrial Production Methods
Industrial production of oxidanylidenevanadium trihydrofluoride follows similar synthetic routes but on a larger scale. The process involves the continuous addition of vanadium pentoxide to a reactor containing hydrofluoric acid, with constant stirring and temperature control. The product is then purified through distillation or crystallization techniques to obtain high-purity oxidanylidenevanadium trihydrofluoride .
化学反应分析
Types of Reactions
Vanadium(V) oxytrifluoride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can participate in nucleophilic substitution reactions where fluoride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with oxidanylidenevanadium trihydrofluoride include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions, and nucleophiles such as chloride ions (Cl-) for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving oxidanylidenevanadium trihydrofluoride depend on the type of reaction. For example, reduction reactions may yield vanadium(III) or vanadium(IV) compounds, while substitution reactions can produce various vanadium-fluoride complexes .
科学研究应用
Vanadium(V) oxytrifluoride has several scientific research applications:
作用机制
The mechanism of action of oxidanylidenevanadium trihydrofluoride involves its ability to donate fluoride ions (F-) in chemical reactions. This property makes it a valuable reagent in fluorination reactions, where it can introduce fluorine atoms into organic molecules. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity .
相似化合物的比较
Similar Compounds
Similar compounds to oxidanylidenevanadium trihydrofluoride include:
Triethylamine trihydrofluoride (Et3N·3HF): A commonly used fluorination reagent with similar properties.
Pyridine hydrofluoride (Py·HF): Another fluorination reagent used in organic synthesis.
Uniqueness
Vanadium(V) oxytrifluoride is unique due to its specific combination of vanadium and fluoride, which imparts distinct chemical properties. Unlike other fluorination reagents, it can participate in both oxidation and reduction reactions, making it versatile in various chemical processes .
属性
分子式 |
F3H3OV |
|---|---|
分子量 |
126.960 g/mol |
IUPAC 名称 |
oxovanadium;trihydrofluoride |
InChI |
InChI=1S/3FH.O.V/h3*1H;; |
InChI 键 |
HHQFLEDKAVLHOM-UHFFFAOYSA-N |
规范 SMILES |
O=[V].F.F.F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)
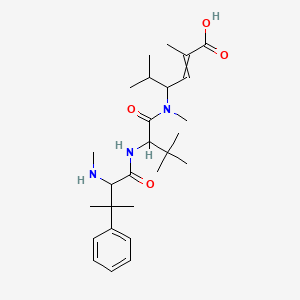
![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
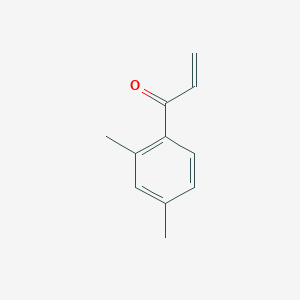
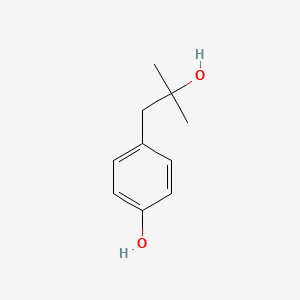
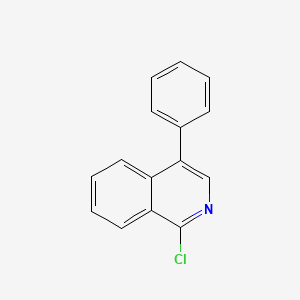
![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)
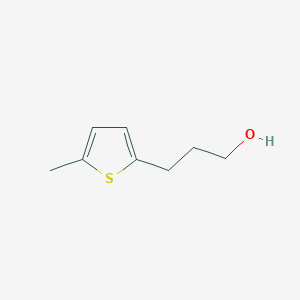
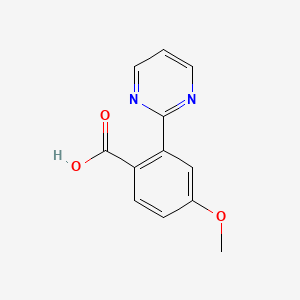
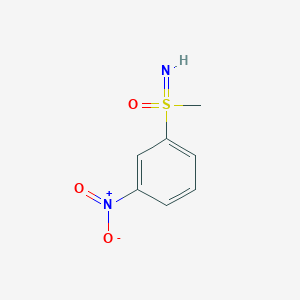
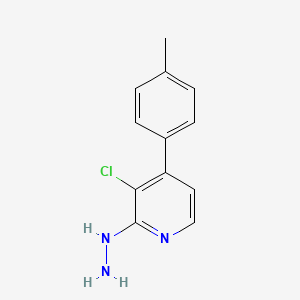
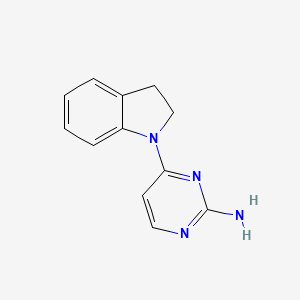
![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)

